1-(2-Fluorophenyl)-3-(4-fluorophenyl)urea
Overview
Description
N-(2-fluorophenyl)-N’-(4-fluorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N’-(4-fluorophenyl)urea typically involves the reaction of 2-fluoroaniline and 4-fluoroaniline with phosgene or a phosgene substitute like triphosgene. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(2-fluorophenyl)-N’-(4-fluorophenyl)urea might involve continuous flow processes to enhance efficiency and yield. The use of safer phosgene substitutes and automated systems can help in scaling up the production while maintaining safety standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives, while substitution could introduce new functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-N’-(4-fluorophenyl)urea exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-fluorophenylurea: Lacks one fluorine atom compared to N-(2-fluorophenyl)-N’-(4-fluorophenyl)urea.
N-(2-chlorophenyl)-N’-(4-fluorophenyl)urea: Contains a chlorine atom instead of a fluorine atom on one of the phenyl rings.
Uniqueness
N-(2-fluorophenyl)-N’-(4-fluorophenyl)urea is unique due to the presence of fluorine atoms on both phenyl rings, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(4-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-5-7-10(8-6-9)16-13(18)17-12-4-2-1-3-11(12)15/h1-8H,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENAWGQIHCWXQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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